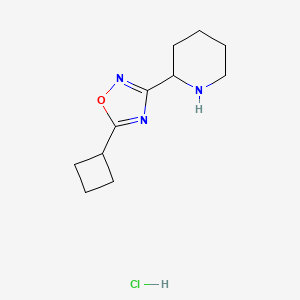
N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Synthesis and Reactions
N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, due to its complex structure, is involved in a variety of chemical reactions and syntheses, contributing to the development of novel compounds with potential applications in various fields. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate has been shown to produce diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, leading to the synthesis of derivatives with potential uses in medicinal chemistry and material science (Obydennov et al., 2013).
Material Science and Nanotechnology
In the realm of material science and nanotechnology, compounds related to N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been studied for their electronic and molecular structures. Research into triarylamine on nanocrystalline TiO2, for example, has provided insights into the electronic differences between reduced and oxidized states of similar molecules, with potential implications for the development of electronic devices and sensors (Westermark et al., 2001).
Photophysical Properties and Sensing Applications
The study of fluorescent probes based on structures similar to N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has led to the development of sensors capable of detecting low levels of carbon dioxide. These probes exhibit aggregation-enhanced emission (AEE) features and have shown significant potential for real-time and quantitative detection of CO2, which is crucial for environmental monitoring, industrial processes, and medical applications (Wang et al., 2015).
Pharmaceutical Research
In pharmaceutical research, the structural motifs present in N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide are often explored for their biological activities. The discovery of nonpeptidic agonists for the GPR14/urotensin-II receptor, which share structural similarities, underscores the importance of such compounds in the development of new therapeutic agents. These agonists have been identified as potential drug leads, highlighting the significant role of these chemical structures in medicinal chemistry (Croston et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-19(2)10-8-17-15(22)16(23)18-12-5-3-6-13(11-12)20-9-4-7-14(20)21/h3,5-6,11H,4,7-10H2,1-2H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHABESMVFSNCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2558265.png)
![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2558266.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B2558269.png)





![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)
![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)